1-Chloro-3-(chloromethyl)-5-methoxybenzene
Overview
Description
1-Chloro-3-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the third position, and a methoxy group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-Chloro-3-(chloromethyl)-5-methoxybenzene typically involves the chlorination of 3-(chloromethyl)-5-methoxybenzene. One common method includes the reaction of 3-(chloromethyl)-5-methoxybenzene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(chloromethyl)-5-methoxybenzene+SOCl2→this compound+SO2+HCl
Industrial production methods may involve the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) to achieve the desired chlorination.
Chemical Reactions Analysis
1-Chloro-3-(chloromethyl)-5-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-3-(chloromethyl)-5-formylbenzene.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of 3-methyl-5-methoxybenzene.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
1-Chloro-3-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(chloromethyl)-5-methoxybenzene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-Chloro-3-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1-Chloro-3-(chloromethyl)benzene: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-Chloro-4-(chloromethyl)-5-methoxybenzene: The position of the chloromethyl group is different, leading to variations in its chemical and physical properties.
3-Chloro-5-methoxybenzyl chloride: Contains a benzyl chloride group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-3-(chloromethyl)-5-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHIZISXBATBMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628839 | |
Record name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178486-30-1 | |
Record name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178486-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(chloromethyl)-5-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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